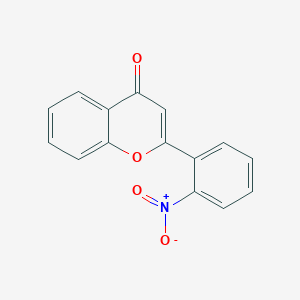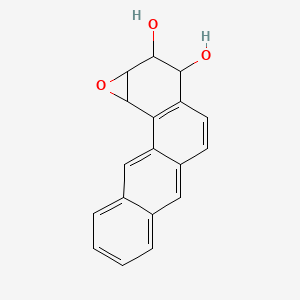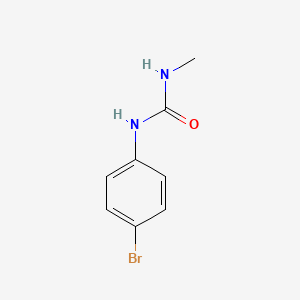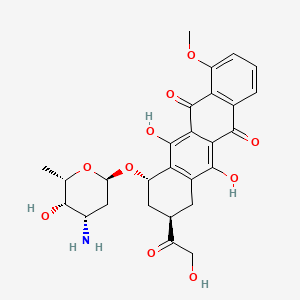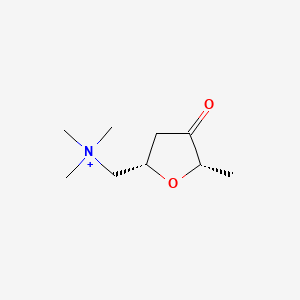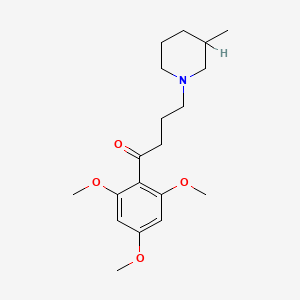
Perfomedil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfomedil is a vasodilator and an analog of buflomedil. It antagonizes both alpha1- and alpha2-adrenoceptors, with a preferential antagonism against alpha2-adrenoceptors . This compound is used primarily for its effects on vascular smooth muscle, where it acts as a relatively weak alpha-adrenergic blocker .
Preparation Methods
Perfomedil can be synthesized through various synthetic routes. One common method involves the reaction of 1-butanone with 3-methyl-1-piperidinyl and 2,4,6-trimethoxyphenyl groups under specific conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Perfomedil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Perfomedil has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving alpha-adrenergic blockers.
Biology: this compound is used to study the effects of alpha-adrenergic antagonism on various biological systems.
Mechanism of Action
Perfomedil exerts its effects by antagonizing alpha1- and alpha2-adrenoceptors. In vascular smooth muscle, it acts as a relatively weak alpha-adrenergic blocker with a preferential effect on postjunctional alpha2-adrenoceptors. At adrenergic nerves, it inhibits prejunctional alpha2-adrenoceptors and displaces stored neurotransmitters .
Comparison with Similar Compounds
Perfomedil is similar to its parent compound, buflomedil, in that both antagonize alpha1- and alpha2-adrenoceptors. this compound has a preferential antagonism against alpha2-adrenoceptors, which distinguishes it from buflomedil . Other similar compounds include:
Buflomedil: A parent compound with similar alpha-adrenergic blocking properties.
Phentolamine: Another alpha-adrenergic blocker used for similar therapeutic purposes.
Prazosin: An alpha1-adrenergic blocker used primarily for hypertension.
This compound’s unique preferential antagonism against alpha2-adrenoceptors makes it a valuable compound for specific therapeutic applications and research studies.
Properties
CAS No. |
92268-40-1 |
|---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C19H29NO4/c1-14-7-5-9-20(13-14)10-6-8-16(21)19-17(23-3)11-15(22-2)12-18(19)24-4/h11-12,14H,5-10,13H2,1-4H3 |
InChI Key |
KMXVFCRYIUCLRS-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC |
Canonical SMILES |
CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC |
Synonyms |
CRL 41 034 CRL 41034 CRL-41034 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea](/img/structure/B1207872.png)
![3-[(4-Ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid](/img/structure/B1207875.png)
![2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B1207878.png)
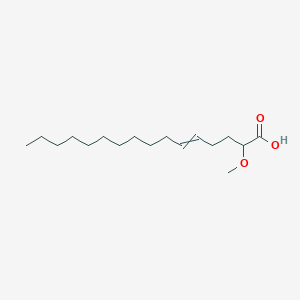
![ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE](/img/structure/B1207880.png)
![7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile](/img/structure/B1207881.png)
